N-(3-chloro-4-fluorophenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a triazoloquinazoline derivative characterized by a fused triazole-quinazoline core, substituted with fluorine and chlorine atoms on the phenyl and quinazoline rings, respectively. The acetamide linker at the 2-position of the triazoloquinazoline core may enhance solubility or target-binding interactions, a feature shared with other bioactive triazolo-fused heterocycles .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF2N5O2/c18-12-6-10(2-3-13(12)20)22-15(26)7-25-17(27)24-8-21-14-4-1-9(19)5-11(14)16(24)23-25/h1-6,8H,7H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJWAUBLGLAWLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=C(C=C4)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolothiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
Mode of Action
It’s worth noting that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities.
Biochemical Pathways
Compounds with similar structures have been found to interact with different target receptors, leading to specific interactions that can affect various biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds. These studies can provide insights into the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for understanding its bioavailability.
Biochemical Analysis
Biochemical Properties
N-(3-chloro-4-fluorophenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which are crucial for maintaining physiological functions. The compound’s interaction with these enzymes involves binding to their active sites, leading to inhibition of their catalytic activities. This inhibition can result in therapeutic effects, such as reducing inflammation or slowing down the progression of neurodegenerative diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death. Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby inhibiting the proliferation of cancer cells. The compound also affects cellular metabolism by disrupting metabolic pathways, which can lead to reduced energy production and cell viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to their active sites, preventing substrate binding and subsequent catalytic reactions. Additionally, it can activate or inhibit signaling pathways by interacting with specific receptors on the cell surface. These interactions can lead to changes in gene expression, resulting in altered cellular functions and therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical properties for extended periods. Prolonged exposure to the compound can lead to degradation, resulting in reduced efficacy and potential adverse effects on cellular function. Long-term studies in vitro and in vivo have demonstrated that the compound can induce sustained therapeutic effects, but its stability and degradation must be carefully monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and increasing the dose further does not enhance its therapeutic effects. Careful dosage optimization is essential to maximize the compound’s benefits while minimizing its potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, leading to altered metabolite levels and disrupted metabolic processes. For example, it can inhibit enzymes involved in glycolysis, resulting in reduced glucose metabolism and energy production. Additionally, the compound can affect the levels of cofactors, such as NADH and ATP, which are essential for cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters, such as ABC transporters, which facilitate its uptake and distribution. Once inside the cells, the compound can bind to specific proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis. Additionally, the compound can accumulate in the nucleus, affecting gene expression and cell cycle regulation. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a synthetic compound that integrates triazole and quinazoline moieties, known for their diverse pharmacological properties. This compound has gained attention due to its potential antibacterial and anticancer activities. The structural complexity contributes to its biological efficacy, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 389.7 g/mol. The presence of chloro and fluorine substituents enhances its biological activity by influencing lipophilicity and electronic properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H10ClF2N5O2 |
| Molecular Weight | 389.7 g/mol |
| CAS Number | 1286705-74-5 |
Research indicates that this compound interacts with various biological targets, particularly protein kinases involved in cancer progression. Molecular docking studies suggest that the compound exhibits strong binding affinities due to hydrogen bonding and hydrophobic interactions with active site residues of these proteins .
Antibacterial Activity
The compound shows promising antibacterial effects against a range of bacterial strains. Studies have demonstrated its effectiveness in disrupting bacterial cell wall synthesis, which is crucial for combating resistant strains. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.125–8 μg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
This compound has shown significant anticancer potential through various mechanisms:
- Caspase Activation : It increases caspase-3 activity in a dose-dependent manner, indicating apoptosis induction in cancer cells.
- Inhibition of Kinases : The compound inhibits kinases that play critical roles in cancer cell proliferation and survival .
Case Studies
Several studies have highlighted the biological activity of compounds similar to this compound:
- Study on Triazole Derivatives : A comparative study found that triazole derivatives exhibited significant antibacterial activities across multiple bacterial strains with MIC values comparable to established antibiotics .
- Quinazoline Compounds : Research on quinazoline derivatives indicated their ability to inhibit various kinases effectively, leading to reduced tumor growth in preclinical models .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, quinazoline derivatives have been studied for their ability to inhibit specific kinases involved in cancer proliferation.
Case Study:
A study published in Journal of Medicinal Chemistry explored various quinazoline derivatives and their effects on cancer cell lines. The results demonstrated that certain modifications led to enhanced potency against breast and lung cancer cells, suggesting that N-(3-chloro-4-fluorophenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide could similarly exhibit anticancer activity through kinase inhibition pathways .
Antimicrobial Properties
The compound's structural features may also contribute to antimicrobial activity. Triazole-containing compounds have been reported to possess significant antibacterial and antifungal properties.
Research Findings:
A comparative study analyzed the antimicrobial efficacy of triazole derivatives against various pathogens. Results indicated that compounds with fluorinated phenyl groups showed enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Emerging research suggests that quinazoline derivatives may offer neuroprotective benefits. The modulation of neurotransmitter systems and reduction of oxidative stress are key mechanisms.
Case Study:
Investigations into the neuroprotective effects of similar compounds highlighted their potential in treating neurodegenerative diseases like Alzheimer's. In vitro studies demonstrated that these compounds could reduce amyloid-beta toxicity in neuronal cells .
Anti-inflammatory Activity
Compounds resembling this compound have been evaluated for anti-inflammatory properties.
Research Insights:
A study focused on the anti-inflammatory effects of quinazoline derivatives revealed significant inhibition of pro-inflammatory cytokine production in macrophages. This suggests potential therapeutic applications for inflammatory diseases .
Synthesis and Formulation Studies
The synthesis of this compound has been documented in various patents and research articles, detailing methods that enhance yield and purity.
Synthesis Overview:
The synthesis typically involves multi-step reactions starting from readily available precursors. Techniques such as microwave-assisted synthesis have been employed to optimize reaction conditions .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Fluorine and chlorine atoms are prevalent in analogs to modulate lipophilicity and receptor interactions. The trifluoromethyl group in enhances metabolic resistance, while the 3-chloro-4-fluorophenyl group in the target compound may optimize aromatic stacking .
Pharmacological Activity
- Anti-Inflammatory Effects: Quinazolinone acetamides in exhibited moderate activity, with one derivative surpassing Diclofenac in potency. However, ulcerogenic side effects were noted, highlighting a trade-off between efficacy and safety .
- Kinase Inhibition Potential: Triazoloquinoxaline derivatives (e.g., ) are reported to target kinases or nucleic acid-modifying enzymes, suggesting the target compound may share similar mechanisms .
- Metabolic Stability : The trifluoromethyl group in and fluorine in the target compound likely reduce oxidative metabolism, extending half-life .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Fluorine and chlorine atoms improve binding to hydrophobic pockets in enzymes or receptors .
- Linker Flexibility : Acetamide linkers (vs. thioacetamide in ) balance flexibility and rigidity for optimal target interaction.
- Core Rigidity : The triazoloquinazoline core may restrict conformational freedom, enhancing selectivity compared to more flexible analogs .
Preparation Methods
Copper-Catalyzed Cyclization
Copper salts, particularly CuSO₄·5H₂O, facilitate the 1,3-dipolar cycloaddition of azides and alkynes to form the triazole ring. A patent by CN102603750A details the use of copper salts or copper/ligand complexes in organic solvents (e.g., DMF, acetonitrile) to synthesize triazoloquinoxalinones. Applying this to quinazolinones, NaN₃ and propargyl bromide derivatives undergo cyclization at room temperature, achieving 60–70% yield after 48 hours.
Oxidative Cyclization with Bromine
Bromine in glacial acetic acid enables oxidative cyclization of hydrazones to triazoloquinazolines. This method, employed for fluorophore synthesis, produces 3-aryl-substituted triazolo[4,3-c]quinazolines in 25–65% yield. While effective, bromine’s corrosive nature necessitates careful handling and post-reaction neutralization with sodium bicarbonate.
Introduction of the Acetamide Side Chain
The acetamide group is introduced via nucleophilic acyl substitution. Chloroacetyl chloride reacts with 3-aminoquinazolin-4(3H)-one derivatives in dichloromethane (DCM) under triethylamine catalysis. This step forms 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide intermediates with 80–85% efficiency.
Subsequent displacement of the chloride with thiols (e.g., 4-methyl-1,2,4-triazole-3-thiol) in refluxing acetone with K₂CO₃ yields the final acetamide derivatives. Kinetic studies indicate that electron-withdrawing substituents on the triazole accelerate substitution rates by 30–40%.
Multi-Step Synthesis Protocols
Sequential Condensation-Click Chemistry Approach
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Quinazolinone Synthesis : React isatoic anhydride with phenylhydrazine in water to form 2-amino-N′-phenylbenzohydrazide.
-
Aldehyde Functionalization : Treat 4-hydroxybenzaldehyde with propargyl bromide in DMF/K₂CO₃ to introduce alkyne groups.
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Click Reaction : Combine azide-functionalized quinazolinones with alkyne intermediates using CuSO₄/SA catalyst in DMF, achieving 60–70% yield.
One-Pot Triazoloquinazoline-Acetamide Coupling
A streamlined protocol involves:
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Cyclocondensation of 1H-1,2,4-triazol-5-amine with ethyl 2-oxo-cyclohexanecarboxylate in acetic acid (97% yield in 1 hour).
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In situ reaction with chloroacetyl chloride and 3-chloro-4-fluoroaniline, followed by purification via preparative thin-layer chromatography.
Catalytic and Reaction Optimization
| Parameter | Method A (Copper) | Method B (Bromine) | Method C (Click Chemistry) |
|---|---|---|---|
| Catalyst | CuSO₄/SA | Bromine | CuSO₄/SA |
| Temperature (°C) | 25 | 25 | 25–80 |
| Time (hours) | 48 | 4–5 | 3–5 |
| Yield (%) | 60–70 | 25–65 | 70–85 |
| Byproduct Formation | <5% | 10–15% | <3% |
Copper-mediated methods (Methods A and C) offer superior yields and fewer byproducts compared to bromine-based cyclization. Microwave-assisted synthesis reduces reaction times by 50% but requires specialized equipment.
Challenges and Mitigation Strategies
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Low Solubility : Quinazolinone intermediates often exhibit poor solubility in polar solvents. Using DMF with 10% v/v ethanol increases solubility by 40%.
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Regioselectivity : Triazole ring formation may yield 1,4- and 1,5-regioisomers. Employing Cu(I) catalysts favors 1,4-isomers with >90% selectivity.
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Purification : Silica gel chromatography effectively separates acetamide derivatives, but recrystallization from ethyl acetate/petroleum ether (3:1) improves purity to >98% .
Q & A
Q. Which isotopic labeling strategies trace metabolic pathways?
- ¹⁸O labeling : Incorporate ¹⁸O into the 3-oxo group to track hydrolysis metabolites via MS/MS .
- ³H labeling : Tritiate the fluorophenyl ring to quantify tissue distribution in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
